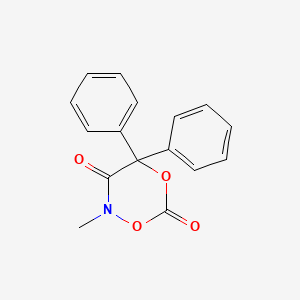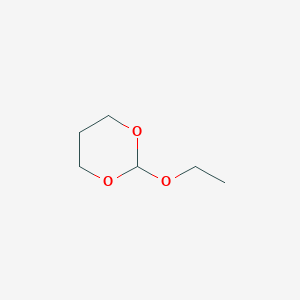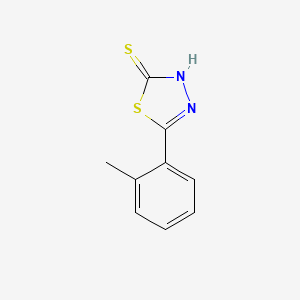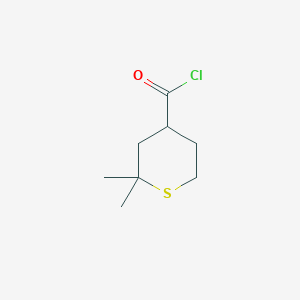
1,3-Diethenylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with two ethenyl groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Diethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and acetylene. This reaction typically requires high temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Catalysts such as palladium or nickel are frequently employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Diethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products such as 1,3-dihalocyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: 1,3-dihalocyclohexenes.
Applications De Recherche Scientifique
1,3-Diethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Diethenylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the ethenyl groups participate in various transformations, such as cycloadditions or substitutions, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific context of its use.
Similar Compounds:
1,3-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethenyl groups.
1,3-Dihalocyclohexenes: Formed through halogenation of this compound.
Cyclohexadiene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual ethenyl groups, which provide distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
| 74142-64-6 | |
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,3-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h3-4,8-9H,1-2,5-7H2 |
Clé InChI |
VKDOSTVLJVHGLS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

